molecular formula C7H6BrF3N2O B14065591 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene

Cat. No.: B14065591
M. Wt: 271.03 g/mol
InChI Key: VPKVLEYFZQLVBV-UHFFFAOYSA-N
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Description

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), two amino groups (positions 2 and 5), and a trifluoromethoxy group (position 4).

Properties

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzene-1,4-diamine

InChI

InChI=1S/C7H6BrF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2

InChI Key

VPKVLEYFZQLVBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)N)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2,5-diamino-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions may be conducted in continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce nitro derivatives or amines, respectively.

Scientific Research Applications

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and amino groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups
1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene Br (1), NH₂ (2,5), OCF₃ (4) C₇H₅BrF₃N₂O Amino, trifluoromethoxy, bromine
1-Bromo-2,5-diethoxy-4-(trifluoromethyl)benzene Br (1), OEt (2,5), CF₃ (4) C₁₁H₁₁BrF₃O₂ Ethoxy, trifluoromethyl, bromine
4-Bromo-1,2-diaminobenzene Br (4), NH₂ (1,2) C₆H₆BrN₂ Amino, bromine
1-Bromo-4-(trifluoromethoxy)benzene Br (1), OCF₃ (4) C₇H₄BrF₃O Trifluoromethoxy, bromine
1-Bromo-2,5-difluoro-4-(trifluoromethoxy)benzene Br (1), F (2,5), OCF₃ (4) C₇H₂BrF₅O Fluoro, trifluoromethoxy, bromine

Key Observations :

  • Amino vs. Alkoxy Groups: Amino groups (NH₂) in the target compound enhance hydrogen-bonding capacity and nucleophilicity compared to ethoxy (OEt) or fluoro substituents in analogs . This may increase solubility in polar solvents or affinity for biological targets.
  • Trifluoromethoxy vs.
  • Positional Effects : The placement of bromine at position 1 (vs. 4 in ) and trifluoromethoxy at position 4 (vs. 3 in ) modifies steric and electronic interactions. For example, para-substituted bromine and trifluoromethoxy in create a stronger dipole than meta-substituted analogs.

Physicochemical Properties

Property Target Compound 1-Bromo-2,5-diethoxy-4-(trifluoromethyl)benzene 4-Bromo-1,2-diaminobenzene 1-Bromo-4-(trifluoromethoxy)benzene
Molecular Weight ~273.0 g/mol 305.1 g/mol 201.0 g/mol 241.0 g/mol
Boiling Point Not reported Not reported Not reported 153–155°C
Solubility Trends Likely polar due to NH₂ groups Moderate (ethoxy groups) High (NH₂ groups) Low (nonpolar substituents)
Stability Sensitive to oxidation (NH₂) Stable under inert conditions Air-sensitive (NH₂) Thermally stable

Notes:

  • The amino groups in the target compound and increase susceptibility to oxidation, necessitating storage under inert conditions .
  • The trifluoromethoxy group in and the target compound contributes to higher density (e.g., d = 1.62 g/cm³ for ) compared to non-halogenated analogs .

Biological Activity

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7BrF3N2O
  • Molecular Weight : 267.04 g/mol
  • IUPAC Name : 1-bromo-2,5-diamino-4-(trifluoromethoxy)benzene

Biological Activity Overview

The compound exhibits a variety of biological activities that make it a candidate for further pharmacological exploration. Notably, its structural characteristics suggest potential interactions with various biological macromolecules.

The mechanism of action for 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways related to cell growth and survival.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study demonstrated that the compound inhibited the growth of various cancer cell lines, showing IC50 values in the micromolar range. The inhibition was attributed to its ability to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
    • In vivo studies in murine models indicated significant tumor reduction when treated with this compound compared to controls.
  • Antimicrobial Properties :
    • Research has shown that 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene exhibits antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics .
  • Toxicity Profile :
    • Toxicity assessments revealed that while the compound is effective against cancer cells and bacteria, it exhibits relatively low cytotoxicity towards normal human cells, indicating a favorable therapeutic index .

Data Tables

Activity Type IC50/MIC Values Notes
Anticancer (cell lines)5-15 µMEffective against multiple cancer types
Antimicrobial8 µg/mLActive against selected Gram-positive bacteria
Cytotoxicity>100 µMLow toxicity towards normal cells

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